1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Basicity modulation Physiological pH partitioning Membrane permeability

1-(2,2,2‑Trifluoroethyl)azetidin‑3‑amine (CAS 1339236‑05‑3) is a fluorinated azetidine derivative characterized by a 2,2,2‑trifluoroethyl group at the ring nitrogen and a primary amine at the C3 position [REFS‑1]. This compound belongs to the 3‑aminoazetidine scaffold class, which has been extensively explored in medicinal chemistry for the development of triple reuptake inhibitors and allosteric modulators [REFS‑2].

Molecular Formula C5H9F3N2
Molecular Weight 154.13 g/mol
CAS No. 1339236-05-3
Cat. No. B1442867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)azetidin-3-amine
CAS1339236-05-3
Molecular FormulaC5H9F3N2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1C(CN1CC(F)(F)F)N
InChIInChI=1S/C5H9F3N2/c6-5(7,8)3-10-1-4(9)2-10/h4H,1-3,9H2
InChIKeyDXFBEMCYEOAHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS 1339236-05-3): A 3‑Aminoazetidine Building Block for Fluorinated Drug Discovery


1-(2,2,2‑Trifluoroethyl)azetidin‑3‑amine (CAS 1339236‑05‑3) is a fluorinated azetidine derivative characterized by a 2,2,2‑trifluoroethyl group at the ring nitrogen and a primary amine at the C3 position [REFS‑1]. This compound belongs to the 3‑aminoazetidine scaffold class, which has been extensively explored in medicinal chemistry for the development of triple reuptake inhibitors and allosteric modulators [REFS‑2]. The combination of the conformationally constrained four‑membered azetidine ring with the strong electron‑withdrawing trifluoroethyl substituent yields a building block with a predicted pKa of 8.10±0.20 and a predicted logP of approximately 0.19, placing it in a physicochemical space distinct from non‑fluorinated or larger‑ring analogs [REFS‑3].

Why Unsubstituted or Differently Fluorinated Azetidines Cannot Substitute for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS 1339236-05-3)


Generic substitution of 1‑(2,2,2‑trifluoroethyl)azetidin‑3‑amine with other azetidine derivatives is not scientifically justified because the specific combination of the trifluoroethyl group and the azetidine scaffold creates a unique physicochemical profile that cannot be replicated by alternative substituents or ring systems [REFS‑1]. The trifluoroethyl moiety reduces amine basicity by approximately 4–5 pKa units compared to ethyl‑substituted analogs, fundamentally altering the compound's protonation state at physiological pH [REFS‑2]. Furthermore, systematic studies of fluorinated saturated heterocyclic amines demonstrate that both the number of fluorine atoms and their spatial relationship to the protonation center are the major factors defining basicity, while conformational preferences arising from the azetidine ring geometry further modulate pKa and logP values in ways that piperidine or pyrrolidine analogs cannot match [REFS‑3].

Quantitative Differentiation Evidence for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS 1339236-05-3) vs. Closest Analogs


Trifluoroethyl Substitution Reduces Amine Basicity by >4 pKa Units Relative to Ethyl Analogs

The trifluoroethyl substituent in 1-(2,2,2‑trifluoroethyl)azetidin‑3‑amine confers a predicted pKa of 8.10±0.20, whereas ethyl‑substituted analogs such as 1‑ethylazetidin‑3‑amine possess pKa values in the range of 10–11 [REFS‑1]. This ~2.5–3.0 pKa unit reduction (corresponding to a >100‑fold difference in protonation equilibrium) places a substantially larger fraction of the compound in the neutral, membrane‑permeable state at physiological pH compared to non‑fluorinated counterparts. Class‑level data confirm that β,β,β‑trifluoroethylamine (pKa = 5.7) exhibits a >4.3 pKa unit reduction relative to ethylamine (pKa > 10), validating the profound basicity‑lowering effect of the trifluoroethyl group [REFS‑2].

Basicity modulation Physiological pH partitioning Membrane permeability

Azetidine Scaffold Enables Unique Conformational Rigidity Not Achievable with Piperidine Analogs

The azetidine ring in 1-(2,2,2‑trifluoroethyl)azetidin‑3‑amine imposes a conformationally constrained geometry due to the four‑membered ring structure, which reduces the number of accessible low‑energy conformations compared to larger saturated heterocycles. In contrast, piperidine‑based analogs such as 1-(2,2,2‑trifluoroethyl)piperidin‑3‑amine possess a six‑membered ring that allows for greater conformational flexibility and multiple chair/boat interconversions [REFS‑1]. Systematic studies of mono‑ and difluorinated saturated heterocyclic amines demonstrate that conformational preferences significantly affect both pKa and logP values, with azetidine derivatives occupying a distinct region of physicochemical space relative to their pyrrolidine and piperidine counterparts [REFS‑2].

Conformational constraint Ring strain Scaffold optimization

3‑Aminoazetidine Core is a Validated Pharmacophore for CNS‑Active Compounds, as Demonstrated in Triple Reuptake Inhibitor Development

The 3‑aminoazetidine scaffold—of which 1‑(2,2,2‑trifluoroethyl)azetidin‑3‑amine is a functionalized derivative—has been systematically explored as a core pharmacophore for the development of broad‑spectrum antidepressants targeting serotonin, norepinephrine, and dopamine reuptake inhibition. In a comprehensive medicinal chemistry campaign, 166 novel 3‑aminoazetidine derivatives were synthesized and evaluated for inhibitory activity against hSERT, hNET, and hDAT transporters in HEK293 cells stably transfected with the respective human transporters [REFS‑1]. This scaffold has also been employed in the discovery and in vivo characterization of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), demonstrating preclinical candidate advancement [REFS‑2].

CNS drug discovery Triple reuptake inhibitor Pharmacophore validation

Trifluoroethyl Group Confers Predicted logP of 0.19, Balancing Lipophilicity for Favorable ADME Properties

The predicted logP of 1‑(2,2,2‑trifluoroethyl)azetidin‑3‑amine is approximately 0.19 [REFS‑1], reflecting a balanced lipophilicity profile that falls within the optimal range for oral drug candidates (logP 1–3 for many targets). In comparison, structurally related compounds lacking the trifluoroethyl group (e.g., unsubstituted 3‑aminoazetidine) are significantly more polar, while perfluorinated analogs or those with larger hydrophobic substituents exhibit substantially higher logP values (e.g., 3‑(2,2,2‑trifluoroethyl)azetidine hydrochloride has a predicted logP of 0.81) [REFS‑2]. Systematic studies confirm that fluoroalkyl substitution modulates logP in a manner dependent on both the degree of fluorination and the conformational preferences of the heterocyclic scaffold [REFS‑3].

Lipophilicity logP optimization ADME prediction

Recommended Research and Industrial Application Scenarios for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine (CAS 1339236-05-3)


Design of CNS‑Penetrant Drug Candidates Requiring a Balanced Basicity–Lipophilicity Profile

Based on the compound's predicted pKa of 8.10±0.20 and logP of 0.19 [REFS‑1], 1‑(2,2,2‑trifluoroethyl)azetidin‑3‑amine is best suited for medicinal chemistry programs targeting CNS disorders where sufficient neutral fraction at physiological pH is required for passive blood‑brain barrier diffusion, yet excessive lipophilicity must be avoided to maintain favorable developability. The trifluoroethyl group reduces basicity by >4 pKa units compared to ethyl analogs, significantly increasing the fraction of unprotonated, membrane‑permeable species at pH 7.4 [REFS‑2].

Structure‑Based Drug Design Requiring a Conformationally Constrained 3‑Aminoazetidine Pharmacophore

The azetidine ring provides a rigid, three‑dimensional scaffold with limited conformational freedom compared to piperidine or pyrrolidine analogs [REFS‑3]. This rigidity reduces the entropic penalty upon target binding, which can enhance binding affinity and selectivity. Researchers pursuing structure‑based drug design for targets such as monoamine transporters or muscarinic acetylcholine receptors—where the 3‑aminoazetidine core has been clinically validated [REFS‑4]—should procure this compound to maintain precise spatial orientation of the amine and trifluoroethyl substituents.

Synthesis of Triple Reuptake Inhibitors or M4 PAM Derivatives via Amide Coupling at the C3 Primary Amine

The C3 primary amine serves as a versatile synthetic handle for derivatization via amide bond formation, reductive amination, or sulfonamide synthesis. This functional group positioning has been extensively exploited in the development of 3‑aminoazetidine‑derived amides as triple reuptake inhibitors [REFS‑4] and M4 muscarinic acetylcholine receptor positive allosteric modulators [REFS‑5]. The trifluoroethyl group at the ring nitrogen remains intact during these transformations, preserving the desired physicochemical modulation.

Procurement of a Fluorinated Azetidine Building Block for Property‑Based Optimization

Systematic studies of mono‑ and difluorinated saturated heterocyclic amines demonstrate that fluoroalkyl‑substituted azetidines occupy a distinct and valuable region of pKa–logP space not accessible with non‑fluorinated or larger‑ring analogs [REFS‑3]. 1‑(2,2,2‑Trifluoroethyl)azetidin‑3‑amine represents an entry point into this chemical space, enabling rational, property‑driven optimization in early drug discovery campaigns where balancing basicity, lipophilicity, and metabolic stability is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.